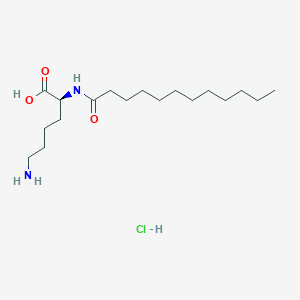

N-Lauroyl-L-lysine hydrochloride

Description

Overview of Amino Acid-Based Surfactants and Amphiphiles in Scientific Context

Amino acid-based surfactants are a class of surface-active agents synthesized from renewable resources like amino acids and fatty acids. acs.org This makes them an attractive, greener alternative to traditional petroleum-based surfactants. Their defining characteristic is an amphiphilic structure, comprising a polar amino acid head group and a nonpolar fatty acid tail. acs.org This structure allows them to reduce surface tension at interfaces, a fundamental property of surfactants.

In a scientific context, these surfactants are investigated for their self-assembly properties, forming structures like micelles and vesicles in solution. nih.gov The pH of the solution is a critical variable that can be used to fine-tune their functional properties, a feature not as readily available with other surfactant types like alkyl sulfates. researchgate.net Their biocompatibility and biodegradability make them subjects of interest in fields ranging from materials science to biomedical applications. nih.gov

Rationale for Investigating N-Lauroyl-L-lysine Hydrochloride Derivatives

The investigation into derivatives of this compound is driven by the quest to enhance and tailor its inherent properties for specific applications. N-lauroyl-L-lysine itself is a powder with low solubility in many cosmetic ingredients. researchgate.net By creating derivatives, researchers aim to overcome such limitations. For instance, creating gemini-type surfactants by linking two Nϵ-lauroyl lysine (B10760008) molecules has been shown to result in compounds that can form hydrogels. researchgate.net

Furthermore, modifying the structure of N-acyl lysine compounds can influence their biological interactions. The acylation of lysine residues in proteins is a significant post-translational modification that can affect protein structure and function. nih.gov Studying synthetic N-acyl lysine derivatives provides insights into these biological processes. The potential for these molecules to act as nanocarriers for gene delivery is another key area of investigation, with studies showing that amino acid-based cationic lipids can effectively bind and transport DNA. nih.gov

Historical Development and Evolution of Research into N-Acyl Lysine Compounds

The synthesis of N-acyl amino acid surfactants has been a subject of research for decades, with various chemical and enzymatic methods being developed. researchgate.netbbwpublisher.com One of the earliest and most common chemical synthesis routes is the Schotten-Baumann reaction, which involves the reaction of fatty acyl chlorides with amino acids in a basic solution. researchgate.net

Early research focused on establishing efficient synthesis methods. Over time, the focus has shifted towards more sustainable and environmentally friendly approaches, such as enzymatic synthesis. bbwpublisher.com Enzymes like lipases and proteases can be used to catalyze the formation of N-acyl amino acids under milder conditions than chemical methods. researchgate.net

The study of N-acyl lysine compounds has also evolved from basic characterization to exploring their complex behaviors and applications. For example, the acetylation of lysine residues in proteins, a form of N-acylation, is now recognized as a crucial mechanism in epigenetics for regulating gene expression. wikipedia.org This understanding has spurred further research into the broader implications of lysine acylation.

Current State of Academic Research on this compound Analogues

Current academic research on analogues of this compound is multifaceted and explores a wide range of potential applications. Researchers are actively designing and synthesizing novel derivatives to improve properties like water solubility and self-assembly. researchgate.net For instance, the creation of bis (Nϵ-lauroyl lysine) derivatives has led to the formation of hydrogels structured by self-assembled nanofibers. researchgate.net

In the biomedical field, there is significant interest in using these compounds for drug and gene delivery. The ability of cationic amphiphiles derived from amino acids to form stable complexes with DNA and their resistance to degradation in serum make them promising candidates for in vivo applications. nih.gov

Furthermore, the fundamental interactions of amphiphilic amino acids with surfaces are being studied using advanced techniques like molecular dynamics simulations. rsc.orgresearchgate.net These studies are revealing the specific roles that amino acids like lysine play in the adsorption of proteins onto nanostructured surfaces. rsc.orgresearchgate.net This knowledge is crucial for the design of biocompatible materials and for engineering proteins with specific surface-binding properties.

Detailed Research Findings

| Synthesis Method | Description | Advantages | Disadvantages | Reference |

|---|---|---|---|---|

| Chemical Synthesis (e.g., Schotten-Baumann) | Reaction of fatty acyl chlorides with amino acids in a basic solvent. | Widely applied in industry, can produce pure products. | Can be less environmentally friendly. | researchgate.net |

| Enzymatic Synthesis | Uses enzymes like lipases and proteases to catalyze the reaction. | Mild reaction conditions, green and pollution-free. | Relatively low yield. | researchgate.netbbwpublisher.com |

| Chemo-enzymatic Method | Combines chemical and enzymatic synthesis steps. | Combines advantages of both methods. | Not yet widely promoted. | bbwpublisher.com |

| Fermentation | Utilizes microorganisms to produce the surfactants. | Low production costs, environmentally friendly. | Technology is not yet mature. | researchgate.net |

| Derivative | Key Feature | Observed Property/Application | Reference |

|---|---|---|---|

| Nϵ-lauroyl lysine | Basic N-acyl lysine structure. | Low solubility in many cosmetic media. | researchgate.net |

| Bis (Nϵ-lauroyl lysine) | Gemini (B1671429) surfactant structure with two Nϵ-lauroyl lysine units. | Forms hydrogels through self-assembled nanofibers. | researchgate.net |

| N-ε-acetyl-L-lysine | Acetylated form of lysine. | Important in epigenetic regulation of gene expression. | wikipedia.org |

| Cationic lipids from amino acids | Dicationic amphiphiles with an amino acid head group. | Effective for in vitro gene delivery. | nih.gov |

Properties

Molecular Formula |

C18H37ClN2O3 |

|---|---|

Molecular Weight |

364.9 g/mol |

IUPAC Name |

(2S)-6-amino-2-(dodecanoylamino)hexanoic acid;hydrochloride |

InChI |

InChI=1S/C18H36N2O3.ClH/c1-2-3-4-5-6-7-8-9-10-14-17(21)20-16(18(22)23)13-11-12-15-19;/h16H,2-15,19H2,1H3,(H,20,21)(H,22,23);1H/t16-;/m0./s1 |

InChI Key |

FEQUSVAVJALXBB-NTISSMGPSA-N |

Isomeric SMILES |

CCCCCCCCCCCC(=O)N[C@@H](CCCCN)C(=O)O.Cl |

Canonical SMILES |

CCCCCCCCCCCC(=O)NC(CCCCN)C(=O)O.Cl |

Origin of Product |

United States |

Synthetic Methodologies for N Lauroyl L Lysine Hydrochloride and Its Analogues

Chemical Synthesis Pathways

The synthesis of N-Lauroyl-L-lysine hydrochloride, a significant amino acid derivative, is accomplished through various chemical pathways. These methods focus on the selective acylation of the lysine (B10760008) molecule, a process complicated by the presence of two amino groups (Nα and Nε) with differing reactivity.

Condensation Reactions of Lysine and Lauric Acid Derivatives

Direct condensation of L-lysine with lauric acid or its derivatives is a primary method for synthesizing N-lauroyl-L-lysine. This amidation reaction typically requires activation of the carboxylic acid to facilitate the nucleophilic attack by the amino group of lysine. nih.govresearchgate.net The reaction can be influenced by factors such as the choice of solvent and catalyst. One approach involves reacting lauric acid and lysine in a mixed solvent system of 2-propanol and n-hexane, which aids in dissolving the reactants. arpnjournals.org Another method utilizes purified water as the reaction solvent, presenting a more environmentally friendly alternative to organic solvents. google.com In this "green" approach, laurate or a lauric acid derivative is reacted with lysine or a lysine salt in water, followed by spray drying and a microwave-assisted reaction to yield the final product. google.com

The direct amidation of carboxylic acids is inherently challenging due to the formation of ammonium (B1175870) salts. rsc.org To overcome this, high temperatures or activating agents are often employed. rsc.org

Utilization of Fatty Acyl Chlorides with L-Lysine under Controlled Conditions

A common and efficient route to N-lauroyl-L-lysine involves the use of lauroyl chloride, a highly reactive fatty acyl chloride. This method, often performed under Schotten-Baumann conditions, entails reacting lauroyl chloride with L-lysine in an aqueous basic solution. google.comresearchgate.net The pH of the reaction is a critical parameter, with optimal conditions identified to maximize yield and selectivity. researchgate.net

To achieve selective acylation at the desired amino group, particularly the ε-amino group, protection of the α-amino and carboxyl groups is often necessary. google.com This strategy prevents unwanted side reactions and ensures the formation of the correct isomer.

The reaction of lauroyl chloride with L-lysine can be carried out at low temperatures, for example, around -10°C, to control the reaction rate and minimize side product formation. google.com Following the acylation, an acid hydrolysis step is typically employed to remove any protecting groups and isolate the desired N-lauroyl-L-lysine. google.com

Protection-Deprotection Strategies for Selective Acylation (e.g., Nα- vs. Nε-acylation)

The selective acylation of lysine at either the Nα- or Nε-amino group is a critical aspect of synthesizing specific N-lauroyl-L-lysine analogues. nih.gov This is achieved through the use of protecting groups that temporarily block one of the amino groups, directing the acylation to the unprotected site. cem.comopenaccesspub.org

Common protecting groups for the ε-amino group of lysine include Boc (tert-butyloxycarbonyl) and Alloc (allyloxycarbonyl). openaccesspub.org The choice of protecting group depends on the desired reaction conditions and the stability of the group to subsequent reaction steps. For instance, the Mtt (4-methyltrityl) group can be removed under mild acidic conditions, allowing for selective deprotection in the presence of other acid-labile protecting groups. sigmaaldrich.com

Conversely, to achieve Nα-acylation, the ε-amino group must be protected. The reactivity of the ε-amino group of lysine is crucial, and its effective protection is essential to prevent unwanted side reactions. openaccesspub.org After the acylation reaction is complete, the protecting groups are removed in a deprotection step to yield the final product. nih.govacs.org The entire process of protection, acylation, and deprotection can be conducted on a solid support, which can simplify purification of the intermediate products. nih.govnih.gov

Table 1: Protecting Groups Used in Lysine Acylation

| Protecting Group | Abbreviation | Cleavage Conditions |

| tert-Butyloxycarbonyl | Boc | Strong acids (e.g., TFA) openaccesspub.orgnih.gov |

| Allyloxycarbonyl | Alloc | Pd(0) catalysts sigmaaldrich.com |

| 4-Methyltrityl | Mtt | Mild acids (e.g., 1% TFA in DCM) sigmaaldrich.com |

| 1-(4,4-Dimethyl-2,6-dioxocyclohex-1-ylidene)ethyl | Dde | Hydrazine iris-biotech.de |

| 1-(4,4-Dimethyl-2,6-dioxocyclohex-1-ylidene)-3-methylbutyl | ivDde | Hydrazine iris-biotech.de |

Solvent System Optimization in Chemical Synthesis

The choice of solvent system plays a pivotal role in the synthesis of N-lauroyl-L-lysine, influencing reaction rates, yields, and product purity. Research has shown that a mixture of polar and non-polar solvents can be effective. For instance, a combination of 2-propanol and n-hexane has been utilized in the amidation reaction between lauric acid and lysine. arpnjournals.org The polar alcohol solvent helps to dissolve the lysine, while the non-polar hexane (B92381) is a better solvent for the lauric acid. arpnjournals.org

In an effort to develop more environmentally benign processes, water has been explored as a solvent for the synthesis of N-lauroyl-L-lysine. google.com This approach avoids the use of volatile organic compounds, reducing the environmental impact of the synthesis. google.com Optimization studies using response surface methodology have been conducted to determine the optimal solvent ratio, along with other parameters like substrate molar ratio and catalyst concentration, to maximize the conversion to N-lauroyl-L-lysine. arpnjournals.orgepa.gov The results of such an optimization indicated that a higher solvent ratio can lead to a greater dissolution of the substrate, which in turn can increase the reaction rate. arpnjournals.org

Catalytic Approaches in Amidation Reactions (e.g., Sodium Methylate)

Catalysts are frequently employed to enhance the efficiency of amidation reactions in the synthesis of N-lauroyl-L-lysine. Sodium methylate (sodium methoxide) has been identified as a simple yet highly efficient catalyst for the direct amidation of esters and has been successfully used in the synthesis of N-lauroyl-L-lysine from lauric acid and lysine. arpnjournals.orgepa.govrsc.org The use of sodium methylate can significantly improve the conversion rate of the reaction. arpnjournals.org

Studies have investigated the effect of catalyst concentration on the reaction yield. In one study, varying concentrations of sodium methylate (3%, 5%, and 7% by weight of lauric acid) were tested, with the optimal concentration being determined as part of a broader optimization of reaction conditions. arpnjournals.org The catalytic activity of sodium methylate is attributed to its ability to facilitate the amidation process, likely by activating the carbonyl group of the lauric acid derivative. arpnjournals.orgrsc.org

Other catalytic systems have also been explored for amidation reactions of amino acids, including those based on boron, titanium, and other transition metals. rsc.orgnih.gov These catalysts can promote the direct amidation of unprotected amino acids, offering alternative routes for synthesis. nih.gov

Table 2: Optimization of N-lauroyl-lysine Synthesis using Sodium Methylate Catalyst

| Parameter | Range Studied | Optimal Condition | Resulting Conversion |

| Lysine to Lauric Acid Molar Ratio | 2-4 M | 4 M | 85.94% arpnjournals.org |

| Solvent Ratio (v/w Lauric Acid) | 1-3 | 3 | 85.94% arpnjournals.org |

| Catalyst Concentration (% w/w Lauric Acid) | 3-7% | 5% | 85.94% arpnjournals.org |

This data is based on a study optimizing the synthesis of N-lauroyl lysine using a response surface methodology with a reaction temperature of 55°C and a reaction time of 2 hours. arpnjournals.org

Chelate-Assisted Protection and Deprotection in Synthesis

A sophisticated strategy for achieving selective acylation of lysine involves the use of metal ions to form a chelate complex, which effectively protects the α-amino and carboxyl groups. This chelate-assisted approach allows for the specific acylation of the ε-amino group. google.com

In this method, a divalent metal ion, such as copper(II) (Cu²⁺) or zinc(II) (Zn²⁺), is reacted with lysine or its salt to form a stable chelate. google.com The formation of this complex blocks the reactivity of the α-amino and carboxyl functionalities. With these sites protected, the subsequent reaction with an acylating agent, like lauroyl chloride, proceeds selectively at the unprotected ε-amino group. google.com

After the acylation is complete, the chelate structure is disrupted through acid hydrolysis. This deprotection step regenerates the α-amino and carboxyl groups, yielding the desired ε-N-lauroyl-L-lysine with high purity. google.com This method offers a distinct advantage by providing a definite reaction direction and minimizing the formation of side products. google.com

Enzymatic and Biocatalytic Synthesis Routes

Enzymatic and biocatalytic approaches for producing N-acyl amino acids, such as N-lauroyl-L-lysine, are gaining prominence as sustainable alternatives to conventional chemical methods that often rely on harsh chemicals. d-nb.infonih.govresearchgate.net These biological methods can utilize whole cells or isolated enzymes to catalyze the acylation of amino acids. d-nb.infouni-duesseldorf.de

A key enzyme in the production of Nε-lauroyl-L-lysine is ε-lysine acylase, which specifically catalyzes the transfer of an acyl group to the ε-amino group of L-lysine. nih.govnih.gov This specificity is crucial for producing the desired isomer without the need for protective group chemistry, which is often a requirement in chemical synthesis. nih.gov

The ε-lysine acylase from Streptomyces mobaraensis (Sm-ELA) is a well-characterized enzyme for Nε-lauroyl-L-lysine production. nih.gov The gene for this enzyme has been cloned and sequenced, revealing an open reading frame of 1617 base pairs that encodes a 538-amino acid protein. nih.gov For enhanced production, the Sm-ELA gene has been expressed in Streptomyces lividans TK24, resulting in a 300-fold increase in expression compared to the wild-type S. mobaraensis. nih.gov The recombinant enzyme can be purified to homogeneity from both the cell-free extract and the culture supernatant. nih.gov Another novel aminoacylase (B1246476) with the potential for N-lauroyl-L-amino acid synthesis has been identified and purified from Burkholderia sp. strain LP5_18B. uni-duesseldorf.de

Table 1: Comparison of ε-Lysine Acylase from Different Sources

| Feature | Streptomyces mobaraensis (Sm-ELA) | Burkholderia sp. (LP5_18B) |

| Enzyme Type | ε-Lysine Acylase | Aminoacylase |

| Expression System | Recombinant Streptomyces lividans | Wild-type Burkholderia sp. |

| Purification | Purified to homogeneity from cell-free extract and supernatant | Purified from the source organism |

| Key Advantage | High-level expression achieved through genetic engineering | Efficiently catalyzes the synthesis of various N-lauroyl-L-amino acids |

The ε-lysine acylase from Streptomyces mobaraensis exhibits high specificity for the ε-amide bond in Nε-acyl-L-lysines. nih.gov The purified recombinant Sm-ELA shows specific activities in the range of 2500-2800 U/mg, which is comparable to the wild-type enzyme. nih.gov This high activity and specificity make it an efficient catalyst for the synthesis of Nε-lauroyl-L-lysine. nih.gov The substrate specificity of acylases is a critical factor, as it determines which fatty acids and amino acids can be used as substrates. youtube.comelifesciences.orgelifesciences.org While Sm-ELA is specific for the ε-amino group of lysine, other aminoacylases may acylate the α-amino group. uni-duesseldorf.de The study of reaction kinetics provides valuable insights into how enzymes bind to their substrates and convert them into products, which is essential for optimizing the synthesis process. elifesciences.orgelifesciences.org

Table 2: Kinetic Properties of ε-Lysine Acylase

| Parameter | Value |

| Specific Activity (recombinant Sm-ELA) | 2500-2800 U/mg |

| Substrate Specificity | Highly specific for the ε-amide bond of Nε-acyl-L-lysines |

To maximize the yield of Nε-lauroyl-L-lysine, the reaction conditions for the enzymatic synthesis must be optimized. nih.govkoreascience.kr For the reaction catalyzed by the cell-free extract of recombinant S. lividans expressing Sm-ELA, a temperature of 37°C is used. nih.gov The concentrations of the substrates, L-lysine hydrochloride and lauric acid, also play a crucial role. nih.gov When using 500 mM L-lysine hydrochloride, the yield of Nε-lauroyl-L-lysine reached nearly 100% after 6 and 9 hours with 50 mM and 100 mM lauric acid, respectively. nih.gov With a higher concentration of 250 mM lauric acid, a 90% yield was achieved after 24 hours. nih.gov The pH is another critical parameter, with a novel acylase from S. mobaraensis showing an optimal pH of around 8 for hydrolysis activity. nih.gov

Table 3: Optimized Conditions for Nε-Lauroyl-L-lysine Synthesis using Sm-ELA

| Parameter | Optimal Value/Range |

| Temperature | 37°C |

| pH | ~8 (for a related S. mobaraensis acylase) |

| L-lysine hydrochloride concentration | 500 mM |

| Lauric acid concentration | 50-100 mM for near 100% yield |

The synthesis of N-acyl amino acids is a reversible reaction, and understanding the equilibrium of the reaction is important for driving the reaction towards product formation. nih.govresearchgate.netnih.gov In aqueous systems, the equilibrium often favors hydrolysis over synthesis. nih.gov To shift the equilibrium towards synthesis, strategies such as using a high concentration of substrates or removing the product from the reaction mixture can be employed. nih.govresearchgate.net For the synthesis of N-lauroyl-L-amino acids using acylase I from pig kidney, equilibrium constants have been calculated for various amino acids, indicating the feasibility of the synthesis reaction. researchgate.net For instance, the equilibrium constant for the synthesis of Nα-lauroyl-L-lysine was found to be 15.4. researchgate.net

Aminoacylases are a class of enzymes that catalyze the hydrolysis of N-acyl-L-amino acids and can also be used for their synthesis in the reverse reaction. d-nb.infouni-duesseldorf.dewikipedia.org These enzymes belong to the hydrolase family and are known for their application in the resolution of racemic mixtures of N-acetyl-amino acids. d-nb.infowikipedia.org The synthesis of N-acyl-L-amino acids using aminoacylases is considered a greener alternative to chemical methods. d-nb.infonih.govresearchgate.net The catalytic mechanism often involves a catalytic triad (B1167595) in the active site of the enzyme. wikipedia.org The synthesis reaction is typically carried out in an aqueous medium or in systems with organic co-solvents to improve the solubility of non-polar substrates like fatty acids. nih.govresearchgate.net The biological synthesis of N-acyl-L-amino acids often requires the activation of the fatty acid, for example, as an acyl-coenzyme A thioester, to shift the reaction equilibrium towards condensation. d-nb.infonih.gov

Lipase (B570770) and Protease-Catalyzed N-Acylation of Amino Acids

The enzymatic N-acylation of amino acids using lipases and proteases represents a significant advancement in the synthesis of N-lauroyl-L-lysine and its analogues. These biocatalysts offer high selectivity under mild reaction conditions, overcoming many limitations of classical chemical methods.

Lipases, in particular, have been extensively studied for this purpose. The immobilized lipase B from Candida antarctica (CALB), commonly known as Novozym 435, demonstrates remarkable regioselectivity. When reacting L-lysine with lauric acid, CALB almost exclusively acylates the ε-amino group. researchmap.jp This selectivity is attributed to the enzyme's active site structure, where electrostatic interactions hinder the binding of the substrate in a way that would allow for Nα-acylation. Experimental studies have confirmed the near-exclusive formation of Nε-lauroyl-L-lysine, with only fleeting traces of the Nα-acylated product observed. researchmap.jp A typical reaction is conducted in an organic solvent like 2-methyl-2-butanol (B152257) at approximately 55°C for 72 hours to achieve significant conversion. researchmap.jpnih.gov

In contrast, other enzymes like acylases from Streptomyces mobaraensis have shown the ability to synthesize both Nα-lauroyl-L-lysine and Nε-lauroyl-L-lysine. nih.gov One study using a novel acylase from S. mobaraensis in a glycerol (B35011) buffer system at 37°C reported the formation of both isomers, with the Nε-lauroyl-L-lysine being produced at a higher yield (44%) compared to the Nα-lauroyl-L-lysine (5%). chemicalbook.com This demonstrates that the choice of enzyme is critical for directing the acylation to the desired position on the lysine molecule.

The table below summarizes the findings for the enzymatic acylation of L-lysine.

| Enzyme | Acyl Donor | Selectivity | Reaction Conditions | Product(s) | Reference |

| Candida antarctica Lipase B (CALB) | Lauric Acid | High (ε-amino group) | 2-methyl-2-butanol, 55°C, 72h | Nε-lauroyl-L-lysine | researchmap.jp |

| Streptomyces mobaraensis Acylase | Lauric Acid | Mixed (ε > α) | Glycerol buffer, pH 7.5, 37°C, 48h | Nε-lauroyl-L-lysine, Nα-lauroyl-L-lysine | nih.govchemicalbook.com |

| Aminoacylases from S. ambofaciens | Undecylenoic Acid | High (α-amino group) | Aqueous medium | Nα-undecylenoyl-L-lysine |

Whole-Cell Biotransformation Approaches

Whole-cell biotransformation has emerged as a highly efficient and sustainable method for producing N-acyl amino acids, streamlining the process by eliminating the need for enzyme purification. This approach is particularly effective for the synthesis of Nε-lauroyl-L-lysine.

A notable example involves the use of a recombinant Streptomyces lividans TK24 strain. nih.gov This strain was engineered to express the ε-lysine acylase gene (Sm-ELA) from Streptomyces mobaraensis. researchmap.jpnih.gov The expression of this recombinant enzyme in S. lividans was found to be approximately 300-fold higher than in the wild-type S. mobaraensis. nih.gov

The biotransformation is conducted using the cell-free extract of the recombinant S. lividans cells in a straightforward aqueous buffer system. nih.gov The synthesis uses L-lysine hydrochloride and lauric acid as substrates at a reaction temperature of 37°C. nih.gov This method has demonstrated remarkable efficiency, achieving yields close to 100% for the production of Nε-lauroyl-L-lysine. nih.govresearchgate.net The high yield is also facilitated by the precipitation of the product from the aqueous solution, which drives the reaction equilibrium towards synthesis.

The table below details the results of this whole-cell biotransformation approach.

| Biocatalyst | Substrates | Reaction Conditions | Product | Yield | Time | Reference |

| Cell-free extract of recombinant S. lividans expressing Sm-ELA | 500mM L-lysine HCl, 50mM Lauric Acid | Aqueous buffer, 37°C | Nε-lauroyl-L-lysine | ~100% | 6h | nih.gov |

| Cell-free extract of recombinant S. lividans expressing Sm-ELA | 500mM L-lysine HCl, 100mM Lauric Acid | Aqueous buffer, 37°C | Nε-lauroyl-L-lysine | ~100% | 9h | nih.gov |

| Cell-free extract of recombinant S. lividans expressing Sm-ELA | 500mM L-lysine HCl, 250mM Lauric Acid | Aqueous buffer, 37°C | Nε-lauroyl-L-lysine | 90% | 24h | nih.gov |

Comparative Analysis of Chemical vs. Enzymatic Synthesis Efficiencies and Yields

When comparing synthetic methodologies for N-Lauroyl-L-lysine, a clear distinction in efficiency, selectivity, and environmental impact emerges between chemical and enzymatic routes.

Enzymatic Synthesis: Enzymatic synthesis, including both isolated enzyme and whole-cell systems, offers a greener and more efficient alternative. As discussed, enzymes like CALB provide exceptional regioselectivity, targeting the ε-amino group specifically. researchmap.jp Whole-cell systems using recombinant Streptomyces have achieved yields approaching 100% for Nε-lauroyl-L-lysine. nih.gov These biocatalytic reactions are performed under significantly milder and more environmentally friendly conditions, often in aqueous buffer solutions at moderate temperatures (e.g., 37°C). nih.gov This high selectivity eliminates the need for protective groups and reduces the complexity of downstream purification, leading to higher process efficiency and less waste.

The following table provides a comparative overview of the two approaches.

| Parameter | Chemical Synthesis (e.g., Schotten-Baumann) | Enzymatic Synthesis (e.g., Whole-Cell Biotransformation) | Reference |

| Selectivity | Low; produces a mixture of α-, ε-, and di-acylated products. | High; specific enzymes can target either the α- or ε-amino group. | nih.govresearchgate.net |

| Reaction Conditions | Often harsh (e.g., use of acyl chlorides, organic solvents, strong bases). | Mild (e.g., aqueous buffer, neutral pH, moderate temperatures). | nih.govwikipedia.org |

| Yield | Variable, can be high but often reduced by side reactions and purification losses (e.g., 55-97% reported). | Very high, can approach 100% due to high selectivity. | nih.govresearchgate.net |

| Process Complexity | Often requires multiple steps (protection/deprotection) for selective synthesis. | Typically a single-step reaction. | nih.govrsc.org |

| Environmental Impact | Generates more waste; uses hazardous reagents and solvents. | "Green" process with biodegradable catalysts and aqueous media. | nih.govwikipedia.org |

Structural Analogues and Chemical Modifications of N Lauroyl L Lysine Hydrochloride

Synthesis and Characterization of Nα, Nε-Diacyl-L-lysine Derivatives

Diacyl-L-lysine derivatives are a class of compounds where both the α- and ε-amino groups of the lysine (B10760008) backbone are functionalized with acyl chains. The synthesis of these molecules allows for the introduction of two hydrophobic moieties onto a single amino acid, creating double-chained surfactants. The synthetic strategy often involves reacting L-lysine with acyl chlorides or other activated fatty acids under conditions that promote acylation at both amino positions.

For instance, the synthesis of double-chained alkylcarboxylates derived from L-lysine has been achieved, yielding compounds designated by notations such as mLysn, where m and n represent the number of carbon atoms in the two hydrocarbon chains attached to the α- and ε-amino groups, respectively. rsc.org Characterization of these compounds involves a suite of analytical techniques, including surface tension measurements, differential scanning calorimetry (DSC), microscopy (SEM, TEM, AFM), and small-angle X-ray scattering (SAXS), to investigate their interfacial properties, thermal behavior, and self-assembly in aqueous solutions. rsc.org Similarly, Nα,Nε-diacetyl-l-lysine (Ac2Lys) has been synthesized and incorporated into more complex molecular probes, demonstrating the utility of the diacylated lysine structure as a building block. nih.govresearchgate.net

Influence of Acyl Chain Length on Molecular Architecture

The length and symmetry of the acyl chains in diacyl-L-lysine derivatives are critical determinants of their molecular architecture and self-assembly behavior. Studies on these surfactants reveal that even subtle changes in chain length can lead to significant shifts in their aggregation patterns, such as the transition between forming micelles, vesicles, or more complex tubular structures. rsc.org

In a series of double-chained lysine derivatives with varying chain length asymmetry (e.g., 8Lys12, 8Lys14, 12Lys16), all compounds were found to self-organize into tubular structures below their Krafft temperature. rsc.org However, upon heating, their behavior diverges: surfactants with greater asymmetry tend to form vesicles, while more symmetric counterparts form micelles. rsc.org This thermoreversible transition between tubules and vesicles or micelles highlights the delicate interplay between molecular geometry, packing parameters, and temperature. rsc.org

For lysine-based gemini (B1671429) surfactants, where two acylated lysine units are linked, the length of the acyl tail also plays a crucial role. In one study, the hydrophobic acyl tail was varied in length from C8 to C18. nih.govrsc.org This variation directly influences the hydrophobicity of the molecule, which in turn affects properties like critical micelle concentration and the stability of self-assembled structures.

Table 1: Effect of Acyl Chain Asymmetry on Self-Assembly of Diacyl-L-lysine Surfactants This table summarizes the self-assembly behavior of various double-chained L-lysine derivatives at temperatures above their respective Krafft temperatures, demonstrating the influence of acyl chain length and symmetry.

| Surfactant | α-Acyl Chain | ε-Acyl Chain | Self-Assembled Structure (Above TK) |

| 8Lys12 | C8 | C12 | Vesicles |

| 8Lys14 | C8 | C14 | Vesicles |

| 8Lys16 | C8 | C16 | Vesicles |

| 12Lys12 | C12 | C12 | Micelles |

| 14Lys14 | C14 | C14 | Micelles |

| 16Lys16 | C16 | C16 | Micelles |

| 12Lys16 | C12 | C16 | Vesicles |

| 16Lys12 | C16 | C12 | Vesicles |

Data sourced from Soft Matter, 2019. rsc.org

N-Lauroyl-L-lysine Methyl Ester Derivatives

Table 2: Computed Properties of N-Lauroyl-L-lysine Methyl Ester

| Property | Value |

| Molecular Formula | C19H38N2O3 |

| Molecular Weight | 342.5 g/mol |

| IUPAC Name | methyl (2S)-6-amino-2-(dodecanoylamino)hexanoate |

| Topological Polar Surface Area | 81.4 Ų |

| XLogP3 | 4.4 |

Data sourced from PubChem. nih.gov

Lysine-Based Gemini Surfactants and Their Derivatives

Gemini surfactants are a unique class of amphiphiles characterized by having two hydrophobic tails and two hydrophilic head groups connected by a spacer group. sci-hub.se Lysine-based gemini surfactants typically use two N-acylated lysine moieties as the fundamental units, creating symmetrical dimeric structures with potentially superior surfactant properties compared to their single-chain counterparts. rsc.org These compounds have been synthesized and studied for their self-assembly and functional properties. nih.govrsc.org

Chemical Strategies for Dimerization

The synthesis of lysine-based gemini surfactants involves specific chemical strategies to covalently link two monomeric lysine-derived units. A common and effective method is to couple two Nε-acylated lysine molecules via their α-carboxyl groups. rsc.org This is typically achieved using a diamine linker, H2N-(CH2)n-NH2, where the length of the alkyl chain (n) can be varied. nih.govrsc.org The reaction forms amide bonds between the carboxyl groups of the two lysine units and the amino groups of the diamine spacer, resulting in a symmetrical structure of the type (R(CO)-Lys(H)-NH)2(CH2)n. rsc.org Other types of spacers, such as those containing disulfide bonds (e.g., l-cystine (B1669687) diamide) or ether linkages, have also been employed to introduce different degrees of flexibility, polarity, and chemical reactivity into the spacer region. mdpi.comrsc.org

Regulation of Cationic Charge and Spacer Chain Nature

The properties of lysine-based gemini surfactants can be finely tuned by modifying both the cationic charge of the head groups and the chemical nature of the spacer chain.

Cationic Charge: The cationic nature of these surfactants originates from the protonated amino groups of the lysine headgroups. The charge can be regulated or enhanced through chemical modification. For example, studies have shown that trimethylating the amino group can create a permanent positive charge, which influences the molecule's interaction with negatively charged surfaces and its biological activity. researchgate.net Another strategy involves the guanidinylation of the lysine amino groups, which has been shown to impact the antimicrobial properties of the resulting surfactants. nih.gov

Spacer Chain Nature: The spacer is a critical structural element that dictates the distance and flexibility between the two head groups. Its nature significantly impacts the surfactant's aggregation behavior.

Length: The length of the spacer, typically a polymethylene chain -(CH2)n-, has been systematically varied (e.g., n = 2 to 8). nih.govrsc.org Research indicates that an optimal spacer length can exist for specific functions. nih.govrsc.org

Flexibility and Polarity: The flexibility of the spacer influences how easily the two monomeric units can orient themselves at an interface or within a micelle. Compared to a flexible hydrocarbon spacer, a more rigid spacer like l-cystine diamide (B1670390) can alter the critical aggregation concentration (CAC) and cytotoxicity of the gemini surfactant. mdpi.comnih.gov Introducing hydrophilic units, such as oligo(oxyethylene) chains, into the spacer creates a more polar and flexible linker, which can reduce electrostatic repulsion between headgroups and facilitate self-assembly at lower concentrations. rsc.orgnih.gov

Table 3: Influence of Spacer Characteristics on Lysine-Based Gemini Surfactant Properties

| Spacer Characteristic | Example | Effect on Properties |

| Length | Polymethylene -(CH2)n- (n=2-8) | An optimal length (n=6) was observed for certain biological activities. nih.govrsc.org |

| Flexibility | L-cystine diamide (less flexible) vs. L-lysine amide (more flexible) | Spacer flexibility affects the reduction in critical aggregation concentration (CAC) as hydrophobic chains get longer. nih.gov |

| Polarity | Oligo(oxyethylene) chains (hydrophilic) | Hydrophilic spacers can lower the CAC by reducing electrostatic repulsion between headgroups. rsc.orgnih.gov |

Rational Design Principles for Modifying N-Lauroyl-L-lysine Structure

Based on the study of its structural analogues, several rational design principles emerge for modifying the N-lauroyl-L-lysine structure to achieve desired properties.

Tuning Hydrophobicity and Packing with Acyl Chains: The length, number (mono- vs. di-acylation), and symmetry of the acyl chains are primary tools for controlling the hydrophobic character and the critical packing parameter of the molecule. Increasing chain length generally enhances hydrophobicity, while introducing asymmetry in diacyl derivatives can favor the formation of vesicles over micelles. rsc.org

Modulating Headgroup Interactions via the Spacer: In dimeric (gemini) structures, the spacer chain is a key modulator of surfactant properties. Its length, rigidity, and polarity can be rationally designed to control the distance and interaction between the head groups, thereby influencing the critical micelle concentration, the morphology of aggregates, and biological activity. rsc.orgrsc.orgnih.gov

Altering Surface Activity through Headgroup Modification: The charge and polarity of the hydrophilic headgroup can be modified to fine-tune surface activity and specific interactions. Esterification of the carboxyl group neutralizes the negative charge, while modification of the free amino group (e.g., via trimethylation or guanidinylation) can enhance or permanently fix the cationic charge, altering the compound's behavior at interfaces. nih.govresearchgate.netnih.gov

These principles provide a framework for the targeted synthesis of novel lysine-based compounds with tailored self-assembly characteristics and functional attributes.

Supramolecular Assembly and Advanced Material Science Applications

Self-Assembly Mechanisms of N-Lauroyl-L-lysine and Derivatives in Solution

The amphiphilic nature of N-Lauroyl-L-lysine, possessing a hydrophobic lauroyl tail and a hydrophilic lysine (B10760008) headgroup, drives its self-assembly in solution into various ordered structures.

Micellization Properties and Critical Micelle Concentration (CMC)

In aqueous solutions, N-Lauroyl-L-lysine derivatives, such as N(ε)-acyl lysine methyl ester hydrochlorides, exhibit surfactant behavior, forming micelles above a specific concentration known as the Critical Micelle Concentration (CMC). nih.gov The CMC is a key parameter indicating the efficiency of a surfactant. For cationic lysine-based surfactants, the CMC values are influenced by the length of the acyl chain and can be determined using various techniques, including conductivity, nuclear magnetic resonance (NMR), and surface tension measurements. nih.gov While specific CMC values for N-Lauroyl-L-lysine hydrochloride are not extensively documented in the provided results, related compounds like sodium laurate have a CMC of around 30 mM. nih.gov The self-assembly into micelles is a critical step that precedes the formation of more complex structures like gels.

Gelation Properties and Soft Material Formation

N-Lauroyl-L-lysine and its derivatives are effective low-molecular-weight gelators (LMWGs), capable of forming gels in both water (hydrogels) and organic solvents (organogels).

Hydrogel Formation (e.g., pH-induced gelation)

Hydrogel formation using N-Lauroyl-L-lysine derivatives can be induced by changes in pH. To form hydrogels, the water solubility of the gelator is crucial. One common strategy is the deprotonation of the carboxylic acid group in Nα, Nε-diacyl-l-lysines by creating alkali metal salts (e.g., sodium or potassium salts). nih.gov This introduces a negative charge, enhancing water solubility and promoting the self-assembly into a three-dimensional network that entraps water, forming a hydrogel. nih.gov This pH-triggered gelation is a reversible process, making these hydrogels suitable for applications where controlled release or environmental responsiveness is required.

Organogel Formation (e.g., in vegetable oils, eco-friendly solvents)

Derivatives of N-Lauroyl-L-lysine are excellent organogelators, capable of forming gels in a wide array of organic solvents, including environmentally friendly options like vegetable oils and cosmetic esters. mdpi.comacs.org For example, Nα, Nε-dilauroyl-l-lysine has been shown to form oleogels in olive oil, corn germ oil, soybean oil, and linseed oil. mdpi.com The efficiency of gelation is often quantified by the Minimum Gelation Concentration (MGC), which is the lowest concentration of the gelator required to form a stable gel. The MGC is influenced by both the structure of the gelator and the nature of the solvent. mdpi.com

Below is a table detailing the Minimum Gelation Concentration (MGC) of Nα, Nε-dilauroyl-l-lysine (C12-lys-C12) in various vegetable oils.

| Vegetable Oil | MGC (wt%) |

| Olive Oil | 2.12 |

| Corn Germ Oil | 2.98 |

| Soybean Oil | 3.25 |

| Linseed Oil | 4.97 |

Data sourced from Molecules 2022, 27(4), 1369. mdpi.com

The ability to form gels in such a wide range of organic liquids makes these compounds valuable for applications in the food, cosmetic, and pharmaceutical industries. nih.gov

Role of Hydrogen Bonding and Hydrophobic Interactions in Gelation

The formation of both hydrogels and organogels by N-Lauroyl-L-lysine derivatives is primarily driven by a combination of non-covalent interactions, with hydrogen bonding and hydrophobic interactions playing the most critical roles. nih.govmdpi.com The amide linkages in the lysine backbone provide sites for intermolecular hydrogen bonding, which is a key factor in the self-assembly of the gelator molecules into a fibrous network. mdpi.comnih.gov Fourier Transform Infrared (FTIR) spectroscopy is a powerful tool to study these hydrogen bonds, with shifts in the N-H and C=O stretching frequencies indicating their formation. rsc.orgresearchgate.net

Simultaneously, the hydrophobic lauroyl chains engage in van der Waals interactions, leading to their aggregation and the formation of the gel network. nih.gov The balance between these hydrogen bonding and hydrophobic forces is essential for successful gelation. mdpi.com In essence, the gelator molecules self-assemble into nanofibers, which then entangle to create a three-dimensional matrix that immobilizes the solvent, resulting in the formation of a gel. nih.gov

Microstructure and Rheological Properties of Gels

The gelation capabilities of N-Lauroyl-L-lysine derivatives are a direct result of their self-assembly into three-dimensional networks that immobilize solvent molecules. The microstructure and the mechanical properties (rheology) of these gels are intricately linked and depend on the specific molecular structure of the gelator and the nature of the solvent.

Research into various N-Lauroyl-L-lysine derivatives demonstrates their versatility as gelators for both aqueous (hydrogels) and non-aqueous (organogels) systems. For instance, alkali metal salts of Nα, Nε-diacyl-L-lysines, including the lauroyl derivative, have been shown to form gels in water and alcohol-water mixtures. semanticscholar.org The gelation ability is dependent on the hydrophobic interactions between the lauroyl chains and hydrogen bonding, with longer acyl chains like lauroyl and myristoyl being more effective gelators than shorter chains. semanticscholar.org

A gemini-type surfactant, synthesized from two Nε-lauroyl lysine units linked by a C10 alkylene chain, was observed to form a hydrogel at a pH range of 5.0-7.0. researchgate.net Spectroscopic analysis confirmed that this gelation arises from the self-assembly of the molecules into a three-dimensional nanofiber network, primarily structured through intermolecular hydrogen bonding. researchgate.net

In non-aqueous solvents, l-lysine-based organogelators, such as those synthesized with lauroyl groups, form stable gels in cosmetic-grade esters and liquid paraffin. nih.gov Rheological measurements of these organogels show that the storage modulus (G′) is significantly higher than the loss modulus (G″) in the linear viscoelastic region, which is characteristic of true gel-like structures. nih.gov Scanning electron microscopy (SEM) of the corresponding xerogels reveals diverse morphological patterns, from fibrous networks to more complex structures, depending on the solvent used during gel formation. nih.gov This indicates that the solvent plays a crucial role in directing the self-assembly process and, consequently, the final microstructure of the gel.

Table 1: Rheological and Microstructural Properties of N-Lauroyl-L-lysine Derivative Gels

| Derivative Type | Solvent(s) | Key Microstructural Feature | Rheological Finding | Source(s) |

|---|---|---|---|---|

| Gemini (B1671429) bis(Nε-lauroyl lysine) | Aqueous (pH 5-7) | 3D nanofiber network | Forms stable hydrogel | researchgate.net |

| bis(N²-lauroyl-N⁶-l-lysyl ethylester)oxalylamide | Liquid Paraffin, 1-Decanol | Fibrous networks (solvent-dependent morphology) | Viscoelastic solid (G' > G'') | nih.gov |

Potential in Biocompatible and Biodegradable Materials Research

The foundation of this compound in a naturally occurring amino acid (L-lysine) and a fatty acid (lauric acid) makes it an attractive candidate for the development of biocompatible and biodegradable materials. Amino acid-based surfactants are generally recognized as environmentally friendly due to their inherent biodegradability. surfactant.topresearchgate.net

Studies on lysine-based surfactants have confirmed their potential for biodegradation. For example, cationic surfactant esters derived from lysine were shown to be effectively degraded by enzymes. researchgate.net Specifically, oleyl lysinate and decyl lysinate were over 99% degraded within 30 minutes in the presence of isolated enzymes. researchgate.net This rapid enzymatic breakdown highlights the susceptibility of the amide and ester linkages in such molecules to biological degradation pathways. The general biodegradability of surfactants is a critical factor in their environmental impact, with ultimate degradation leading to carbon dioxide, water, mineral salts, and biomass. nm.gov

Furthermore, the biocompatibility of materials derived from ε-poly-l-lysine (EPL), a polymer of lysine, is well-documented. mdpi.com EPL is considered non-toxic and hydrophilic, making it suitable for various applications where contact with biological systems is required. mdpi.com While this compound is a small molecule and not a polymer, the inherent biocompatibility of its constituent parts supports its potential for use in materials designed for biomedical or personal care applications where minimal biological disruption is essential.

Emulsification Properties and Interfacial Phenomena

This compound is an amphiphilic molecule, possessing both a hydrophilic lysine headgroup and a hydrophobic lauroyl tail. This dual nature underpins its function as a surfactant with excellent emulsifying and dispersing capabilities. surfactant.topolivetreepeople.com Emulsifiers are crucial for stabilizing mixtures of immiscible liquids, such as oil and water, by adsorbing at the interface and reducing the interfacial tension.

The performance of amino acid-based surfactants can be pH-dependent. For a diglycidyl ether-type lauroyl lysine derivative, superior emulsifying ability was noted at alkaline pH values of 9 and 10. researchgate.net This is likely due to changes in the ionization state of the headgroup, which affects its hydrophilicity and packing at the interface.

The study of interfacial phenomena also includes the adsorption of these molecules onto solid surfaces. Research on the corrosion-inhibiting effects of N-lauroyl L-lysine on mild steel in an acidic solution provides direct insight into its interfacial adsorption behavior. electrochemsci.org The molecule was found to adsorb onto the steel surface, a process that involves both physical adsorption (electrostatic interactions) and chemical adsorption (sharing of electrons). electrochemsci.org The thermodynamic parameters for this adsorption were calculated, revealing a spontaneous process. electrochemsci.org

Table 2: Interfacial Adsorption Parameters for N-Lauroyl L-lysine

| Parameter | Value | Conditions | Implication | Source |

|---|---|---|---|---|

| Adsorption Equilibrium Constant (Kads) | 1.83 x 10³ L/mol | Mild steel in 0.5 M H₂SO₄ at 298 K | Strong tendency to adsorb at the solid-liquid interface | electrochemsci.org |

A key characteristic of surfactants is the critical micelle concentration (CMC), the concentration at which molecules begin to self-assemble into micelles in the bulk solution. This parameter is fundamental to emulsification, as it dictates the concentration needed for the surfactant to be effective. For various lysine ester surfactants, CMC values have been determined to be in the millimolar (mM) range. researchgate.net For instance, oleyl lysinate and decyl lysinate have CMCs of 2.0 mM and 6.0 mM, respectively. researchgate.net The ability of N-Lauroyl-L-lysine to form micelles and adsorb at interfaces makes it a versatile component in materials requiring the controlled mixing of different phases.

Advanced Analytical and Characterization Techniques in N Lauroyl L Lysine Research

Spectroscopic Methods

Spectroscopic techniques are indispensable for elucidating the structural and functional properties of N-Lauroyl-L-lysine hydrochloride at a molecular level.

Fourier Transform Infrared (FTIR) spectroscopy is a powerful tool for confirming the synthesis of N-lauroyl-L-lysine and studying its intermolecular interactions. The synthesis involves an amidation reaction between lauric acid and lysine (B10760008). arpnjournals.org FTIR analysis verifies the formation of the amide bond, a key structural feature of the molecule.

In a typical synthesis, the FTIR spectrum of the final product will show characteristic absorption peaks that confirm the presence of the N-lauroyl-L-lysine structure. arpnjournals.orgresearchgate.net For instance, the appearance of an absorption peak in the region of 1298 cm⁻¹ indicates the presence of an N-H group within an amide linkage. researchgate.net The presence of amide I and amide II bands, typically around 1650 cm⁻¹ and 1540 cm⁻¹, respectively, are also strong indicators of amide bond formation. nih.gov Furthermore, the spectrum can reveal the presence of unreacted starting materials or byproducts. For example, a broad peak around 3200-3800 cm⁻¹ can indicate hydrogen bonding. nih.gov

| Vibrational Mode | Typical Wavenumber (cm⁻¹) for N-Lauroyl-L-lysine | Significance |

| N-H Stretch (Amide) | ~3345 | Indicates the presence of the amide bond. |

| C-H Stretch (Aliphatic) | 2850-2950 | Corresponds to the lauroyl chain and lysine backbone. |

| C=O Stretch (Amide I) | ~1650 | Confirms the presence of the carbonyl group in the amide linkage. nih.gov |

| N-H Bend (Amide II) | ~1540 | Further confirmation of the amide bond. nih.gov |

| C-N Stretch (Amide) | ~1300 | Indicates the bond between the carbonyl carbon and the nitrogen. researchgate.net |

| Note: The exact wavenumbers can vary slightly depending on the sample preparation and instrument. |

Nuclear Magnetic Resonance (NMR) spectroscopy provides detailed information about the molecular structure and dynamics of this compound in solution.

¹H NMR for Structural Confirmation: Proton NMR (¹H NMR) is used to confirm the chemical structure by identifying the different types of protons and their connectivity in the molecule. The chemical shifts of the protons in the lauroyl chain and the lysine moiety can be assigned to verify the successful synthesis and purity of the compound. For amino acids and their derivatives, characteristic signals for protons on the alpha-carbon, as well as the various methylene (B1212753) groups in the lysine side chain and the lauroyl tail, are observed. columbia.edunih.gov The integration of the signals provides quantitative information about the ratio of these protons, further confirming the structure.

PGSE-NMR for Micellization Studies: Pulsed-field Gradient Spin-Echo (PGSE) NMR is a powerful technique for studying the self-assembly and micellization of surfactants like this compound. This method measures the self-diffusion coefficients of molecules in solution. tdl.orgresearchgate.net Below the critical micelle concentration (CMC), the surfactant molecules exist as monomers and diffuse relatively quickly. Above the CMC, the surfactant molecules aggregate to form much larger micelles, which diffuse significantly slower. By measuring the diffusion coefficient of the surfactant at various concentrations, the CMC can be determined from the abrupt change in the diffusion rate. researchgate.net This technique provides valuable insights into the aggregation behavior, size, and shape of the micelles formed. mdpi.comnih.gov

| NMR Technique | Information Obtained | Relevance to N-Lauroyl-L-lysine Research |

| ¹H NMR | Proton chemical shifts, coupling constants, and integration | Structural confirmation, purity assessment. |

| ¹³C NMR | Carbon chemical shifts | Elucidation of the carbon skeleton. spectralservice.de |

| PGSE-NMR | Self-diffusion coefficients | Determination of CMC, micelle size, and aggregation behavior. tdl.orgresearchgate.net |

Circular Dichroism (CD) spectroscopy is an essential technique for investigating the chiral nature of this compound and its aggregates. nih.gov As N-Lauroyl-L-lysine is derived from the chiral amino acid L-lysine, it is optically active. CD spectroscopy measures the differential absorption of left- and right-handed circularly polarized light, providing information about the secondary structure and the formation of chiral supramolecular structures. nih.govpeakscientific.com

When N-Lauroyl-L-lysine molecules self-assemble into aggregates such as micelles or nanofibers, they can form ordered structures with a specific chirality. This induced chirality in the aggregate can be detected by CD spectroscopy, often showing characteristic spectral signals. researchgate.netfrontiersin.org For instance, the formation of β-sheet structures within the aggregates, a common motif in self-assembling peptides and their derivatives, can give rise to a distinct CD signal. frontiersin.org The intensity and shape of the CD spectrum can provide insights into the type of secondary structure present and the degree of order within the chiral aggregates. nih.gov

Chromatographic Techniques

Chromatographic methods are fundamental for the separation, identification, and quantification of this compound, as well as for the analysis of its purity and the presence of any related impurities.

High-Performance Liquid Chromatography (HPLC) is a versatile technique for the analysis of this compound. The choice of detector is crucial and depends on the specific analytical goal.

Diode Array Detector (DAD): HPLC coupled with a Diode Array Detector (DAD) is suitable for the analysis of compounds that possess a chromophore. While the amide bond in N-Lauroyl-L-lysine provides some UV absorbance, it is often weak. Derivatization with a UV-active tag can enhance sensitivity. mdpi.com DAD provides spectral information across a range of wavelengths, which can aid in peak identification and purity assessment. researchgate.netresearchgate.net

Evaporative Light Scattering Detector (ELSD): ELSD is a universal detector that is particularly useful for analyzing compounds with no or weak UV chromophores, such as this compound. wikipedia.orgthermofisher.com The eluent from the HPLC column is nebulized and the solvent evaporated, leaving behind particles of the non-volatile analyte which scatter a light beam. The scattered light is detected, and the signal is proportional to the mass of the analyte. wikipedia.org This makes ELSD a valuable tool for the quantification of this compound, especially in complex matrices. nih.govpeakscientific.comknauer.net

Visible (VIS) and Fluorescence (FLD) Detectors: For enhanced sensitivity and selectivity, derivatization of this compound with a fluorescent tag can be employed, followed by detection using a Fluorescence Detector (FLD). This approach is commonly used in amino acid analysis. For instance, derivatization with reagents like dansyl chloride or o-phthalaldehyde (B127526) (OPA) can significantly improve detection limits. mdpi.com Some amino acids and their aggregates may exhibit intrinsic fluorescence at high concentrations, which can also be exploited for detection. researchgate.net

| HPLC Detector | Principle | Applicability for N-Lauroyl-L-lysine |

| Diode Array Detector (DAD) | UV-Vis Absorbance | Suitable, but may require derivatization for high sensitivity. Provides spectral data for peak purity. researchgate.net |

| Evaporative Light Scattering Detector (ELSD) | Light scattering of non-volatile analyte particles | Ideal for underivatized analysis due to the compound's weak chromophore. nih.govwikipedia.org |

| Fluorescence Detector (FLD) | Detection of emitted light after excitation | High sensitivity and selectivity, typically requires derivatization with a fluorescent tag. mdpi.com |

Liquid Chromatography-Mass Spectrometry (LC-MS) combines the powerful separation capabilities of HPLC with the sensitive and selective detection of mass spectrometry, making it an invaluable tool for the analysis of this compound. fujifilm.com

LC-MS is used to confirm the molecular weight of the synthesized this compound, providing unequivocal identification of the product. mdpi.com It is also highly effective for determining the purity of the compound by detecting and identifying any impurities, such as unreacted starting materials, byproducts from the synthesis, or degradation products. nih.govenovatia.com The high sensitivity of MS allows for the detection of trace-level impurities. nih.gov Tandem mass spectrometry (LC-MS/MS) can provide structural information about the impurities through fragmentation analysis, aiding in their identification. enovatia.comrestek.com

Ion Exchange Chromatography (IEC) for Amino Acid Analysis

Ion Exchange Chromatography (IEC) is a cornerstone technique for the analysis of amino acids, a process that has been refined since its initial development. pickeringlabs.com The fundamental principle of IEC lies in the separation of molecules based on their net charge, which is influenced by the pH of the mobile phase. pickeringlabs.com In the context of N-Lauroyl-L-lysine, IEC is not typically used to analyze the intact molecule directly. Instead, it is employed after an acid hydrolysis step, which breaks the amide bond connecting the lauroyl group to the lysine. researchgate.net This process liberates the constituent L-lysine, which can then be accurately quantified.

The stationary phase in IEC for amino acid analysis is typically a resin with fixed anionic sites. pickeringlabs.com The amino acids, which are positively charged at acidic pH, bind to these sites. pickeringlabs.com Separation is then achieved by either altering the pH of the mobile phase or by increasing the concentration of a competing cation. pickeringlabs.com As the pH increases, the amino acids lose their positive charge and elute from the column. Alternatively, a higher concentration of cations in the mobile phase will compete with the amino acids for binding to the resin, leading to their elution. pickeringlabs.com

Following separation, the eluted amino acids are derivatized post-column, often with ninhydrin (B49086), to allow for detection and quantification. researchgate.netnih.gov This post-column derivatization method is known for its robustness and reproducibility, as the separation and detection steps are independent of each other. pickeringlabs.com While newer methods like liquid chromatography/tandem mass spectrometry (LC/MS/MS) offer faster analysis times, IEC with post-column ninhydrin detection remains a benchmark for its reliability in determining the amino acid content of samples. nih.gov This makes it an invaluable tool for verifying the purity and composition of N-Lauroyl-L-lysine by quantifying the amount of L-lysine present after hydrolysis.

Microscopic and Imaging Techniques

Scanning Electron Microscopy (SEM) is a powerful technique for visualizing the surface topography of materials at a microscopic level. In the study of N-Lauroyl-L-lysine, SEM is particularly useful for investigating its role as a corrosion inhibitor. electrochemsci.org By comparing the surface of a metal, such as mild steel, exposed to a corrosive environment with and without the presence of N-Lauroyl-L-lysine, the protective effects of the compound can be directly observed. electrochemsci.org

Research has shown that in the absence of an inhibitor, the surface of mild steel immersed in a sulfuric acid solution exhibits significant damage, characterized by a rough and uneven surface due to the aggressive attack of the acid. electrochemsci.org However, when N-Lauroyl-L-lysine is added to the solution, the SEM images reveal a markedly smoother surface. electrochemsci.org This indicates the formation of a protective film on the metal surface, which acts as a barrier to the corrosive medium. electrochemsci.orgmdpi.com The effectiveness of this film is dependent on the concentration of the inhibitor. electrochemsci.org

The adsorption of N-Lauroyl-L-lysine molecules onto the metal surface is the key mechanism behind this protection. electrochemsci.org The long hydrocarbon chain of the lauroyl group and the amino and carboxyl groups of the lysine moiety contribute to the formation of a stable, adsorbed layer. electrochemsci.org This layer effectively isolates the metal from the acidic environment, thereby inhibiting the corrosion process. researchgate.net

Transmission Electron Microscopy (TEM) offers higher resolution than SEM and is employed to investigate the internal structure of materials at the nanoscale. While specific TEM studies on this compound were not found, research on similar L-lysine derivatives provides insight into the potential applications of TEM. These studies have shown that L-lysine-based molecules can self-assemble into various nanostructures, such as gels. acs.org

TEM analysis of organogels formed by other N-acylated lysine derivatives reveals the intricate network of fibers that constitute the gel matrix. acs.org The morphology of these nanostructures, whether they appear as entangled strings, flat and thick fibers, or sponge-like patterns, is influenced by factors such as the length of the acyl chain and the solvent used. acs.org It is expected that N-Lauroyl-L-lysine, with its amphiphilic nature, could also form self-assembled structures like micelles, vesicles, or gels under appropriate conditions. TEM would be the ideal technique to visualize and characterize the size, shape, and arrangement of these nanostructures, providing valuable information about the self-aggregation behavior of the molecule.

Electrochemical Methods for Interfacial Studies

Electrochemical techniques are highly sensitive methods used to study the interface between a metal and an electrolyte solution and are instrumental in evaluating the performance of corrosion inhibitors like N-Lauroyl-L-lysine. electrochemsci.orgscielo.br The primary methods used are potentiodynamic polarization and electrochemical impedance spectroscopy (EIS). electrochemsci.org

Potentiodynamic polarization studies involve changing the potential of the metal and measuring the resulting current. The data is presented as a Tafel plot, from which the corrosion potential (Ecorr) and corrosion current density (Icorr) can be determined. electrochemsci.org In studies with N-Lauroyl-L-lysine, it has been observed that the addition of the inhibitor to a corrosive solution leads to a significant decrease in the corrosion current density. electrochemsci.org The corrosion potential, however, does not shift significantly, which suggests that N-Lauroyl-L-lysine acts as a mixed-type inhibitor, affecting both the anodic and cathodic reactions, with a more pronounced effect on the cathodic reaction. electrochemsci.org The inhibition efficiency (IE) can be calculated from the Icorr values, and it has been shown to increase with higher concentrations of N-Lauroyl-L-lysine. electrochemsci.org

Electrochemical Impedance Spectroscopy (EIS) provides further details about the inhibitive mechanism. By applying a small amplitude AC signal over a range of frequencies, the impedance of the system is measured. The results, often displayed as Nyquist plots, can reveal information about the charge transfer resistance and the formation of a protective film. For N-Lauroyl-L-lysine, EIS studies have demonstrated that the charge transfer resistance increases with the concentration of the inhibitor, confirming the formation of an adsorbed layer that hinders the corrosion process. electrochemsci.org

Table 1: Potentiodynamic Polarization Data for Mild Steel in 0.5 M H₂SO₄ with N-Lauroyl-L-lysine

| Concentration (mM) | Icorr (µA/cm²) | Inhibition Efficiency (%) |

|---|---|---|

| 0 | 589.6 | - |

| 0.05 | 267.3 | 54.7 |

| 0.1 | 198.7 | 66.3 |

| 0.2 | 134.2 | 77.2 |

| 0.5 | 87.8 | 85.1 |

Data derived from a study on the corrosion inhibition effect of N-lauroyl L-lysine. electrochemsci.org

Gravimetric Analysis (e.g., Weight Loss Measurement in Corrosion Studies)

Gravimetric analysis, or the weight loss method, is a straightforward and reliable technique for determining the average corrosion rate and the inhibition efficiency of a corrosion inhibitor. electrochemsci.orgmdpi.com This method involves immersing a pre-weighed metal specimen in a corrosive solution, with and without the inhibitor, for a specific period and at a controlled temperature. electrochemsci.org After the immersion period, the specimen is removed, cleaned to remove any corrosion products, and re-weighed.

The weight loss of the metal is used to calculate the corrosion rate. In studies involving N-Lauroyl-L-lysine, it has been demonstrated that the weight loss of mild steel in a sulfuric acid solution is significantly reduced in the presence of the inhibitor. electrochemsci.org The inhibition efficiency is calculated by comparing the weight loss in the uninhibited solution to the weight loss in the inhibited solution. electrochemsci.org

The results from gravimetric analysis consistently show that the inhibition efficiency of N-Lauroyl-L-lysine increases as its concentration in the corrosive medium increases. electrochemsci.org Furthermore, the effect of temperature on the corrosion process can also be investigated using this method. It has been found that the inhibition efficiency of N-Lauroyl-L-lysine decreases as the temperature rises, which can be attributed to the desorption of the inhibitor molecules from the metal surface at higher temperatures. electrochemsci.org

Table 2: Gravimetric Data for Mild Steel in 0.5 M H₂SO₄ with N-Lauroyl-L-lysine

| Concentration (mM) | Corrosion Rate (g·m⁻²·h⁻¹) | Inhibition Efficiency (%) |

|---|---|---|

| 0 | 12.83 | - |

| 0.05 | 5.92 | 53.9 |

| 0.1 | 4.41 | 65.6 |

| 0.2 | 3.03 | 76.4 |

| 0.5 | 1.98 | 84.6 |

Data derived from a study on the corrosion inhibition effect of N-lauroyl L-lysine. electrochemsci.org

Theoretical and Computational Studies on N Lauroyl L Lysine Hydrochloride

Quantum Chemical Calculations for Molecular Properties and Reactivity

Quantum chemical calculations are employed to understand the electronic structure and reactivity of N-Lauroyl-L-lysine. These calculations can predict molecular geometries, electronic properties, and the nature of chemical bonds, which are fundamental to understanding the molecule's interactions.

Density Functional Theory (DFT) Applications

Density Functional Theory (DFT) is a widely used quantum mechanical modeling method to investigate the electronic structure of many-body systems. For N-Lauroyl-L-lysine, DFT calculations have been particularly insightful in the context of its application as a corrosion inhibitor for mild steel. electrochemsci.org

In one such study, the molecular structure of N-Lauroyl-L-lysine was optimized using the B3LYP method with a 6-311++G(d,p) basis set. electrochemsci.org These calculations are crucial for determining the most stable conformation of the molecule and for calculating various quantum chemical parameters that describe its reactivity. electrochemsci.org

Key parameters derived from DFT calculations include the energy of the Highest Occupied Molecular Orbital (EHOMO) and the energy of the Lowest Unoccupied Molecular Orbital (ELUMO). The EHOMO is related to the molecule's ability to donate electrons, while the ELUMO indicates its ability to accept electrons. The energy gap between these orbitals (ΔE = ELUMO - EHOMO) is an indicator of the molecule's chemical reactivity. electrochemsci.org

Analysis of the frontier molecular orbitals showed that the HOMO is primarily distributed on the nitrogen atom of the terminal lysine (B10760008) group and its adjacent carbonyl group. electrochemsci.org Conversely, the LUMO is concentrated on the α-nitrogen and carboxyl group of the lysine moiety. electrochemsci.org This suggests that the heteroatoms (N and O) are the active centers for adsorption onto surfaces. electrochemsci.org

No specific numerical values for these parameters were provided in the search results.

Molecular Dynamics Simulations of Self-Assembly and Interfacial Interactions

Molecular dynamics (MD) simulations are a computational method used to study the physical movement of atoms and molecules. For amphiphilic molecules like N-Lauroyl-L-lysine, MD simulations are invaluable for understanding their self-assembly into larger structures and their behavior at interfaces, such as oil-water or liquid-solid interfaces. wikipedia.org

N-Lauroyl-L-lysine and its derivatives are known to self-assemble into various structures, including micelles and fibrous networks, which can lead to the formation of organogels. wikipedia.orgpjmhsonline.com This self-assembly is driven by non-covalent interactions like hydrogen bonding, hydrophobic forces, and van der Waals forces. wikipedia.org MD simulations can model these processes, providing a dynamic picture of how individual molecules aggregate to form complex, three-dimensional networks that immobilize solvents. pjmhsonline.com

The simulations can help in understanding the formation of different phases. For instance, some derivatives of N-Lauroyl-L-lysine self-assemble into spherical micelles that can transform into a micellar cubic phase at higher concentrations. csic.es MD simulations can also be used to study the interaction of these molecules with lipid bilayers, which is relevant for applications in drug delivery and cosmetics.

Modeling of Adsorption Mechanisms on Various Substrates

Computational modeling is a key tool for elucidating the mechanisms by which N-Lauroyl-L-lysine adsorbs onto different surfaces. This is particularly relevant for its application as a corrosion inhibitor, where its effectiveness depends on its ability to form a protective film on a metal surface. electrochemsci.orgresearchgate.net

Studies on the corrosion inhibition of mild steel have shown that N-Lauroyl-L-lysine adsorbs onto the steel surface. electrochemsci.org Quantum chemical calculations, as discussed in section 7.1.1, provide a theoretical basis for this adsorption, indicating that the nitrogen and oxygen atoms are the primary sites of interaction. electrochemsci.org The adsorption process for N-Lauroyl-L-lysine on mild steel in a sulfuric acid solution was found to follow the El-Awady thermodynamic-kinetic model. electrochemsci.orgresearchgate.net

The modeling of these adsorption processes often combines quantum chemical calculations with molecular dynamics simulations to provide a comprehensive picture of the inhibitor-surface interaction. These models can help to understand the orientation of the adsorbed molecules and the strength of the adsorption, which are critical factors in determining the protective properties of the resulting film. electrochemsci.org

Future Research Directions and Emerging Applications

Development of Green and Sustainable Synthesis Methods

The chemical industry is increasingly shifting towards environmentally benign processes, and the synthesis of N-Lauroyl-L-lysine is no exception. Traditional chemical methods often involve organic solvents and can lead to byproducts, prompting research into greener alternatives. google.com

One promising approach is the use of renewable raw materials. For instance, natural oils from sources like coconut and palm kernel can serve as acyl donors in the synthesis of N-acyl amino acid surfactants, with reported yields ranging from 60% to 93%. Another sustainable method involves direct amidation in an aqueous medium. A patented method describes the preparation of lauroyl lysine (B10760008) using purified water as the reaction solvent, which significantly reduces pollution compared to methods using organic solvents like methanol. nih.gov This process involves reacting laurate or its derivatives with lysine or its salts in water, followed by purification steps. nih.gov

Enzymatic synthesis also presents a green alternative, offering mild reaction conditions and high specificity. elifesciences.org These methods align with the principles of green chemistry by reducing waste and avoiding harsh reagents.

Table 1: Comparison of Synthesis Methods for N-Lauroyl-L-lysine

| Synthesis Method | Key Features | Advantages | Disadvantages |

| Traditional Chemical Synthesis | Often uses organic solvents and acyl chlorides. | High yields can be achieved. | Use of hazardous materials, potential for byproducts. google.com |

| Green Chemical Synthesis | Utilizes water as a solvent and renewable starting materials. nih.gov | Environmentally friendly, reduced pollution. nih.gov | May require optimization to match yields of traditional methods. |

| Enzymatic Synthesis | Employs enzymes like acylases as catalysts. researchgate.net | Mild reaction conditions, high specificity, biodegradable. elifesciences.org | Enzyme cost and stability can be limiting factors. |

Engineering of Novel Biocatalysts for Enhanced Production

Biocatalysis offers a highly efficient and specific route for the production of N-Lauroyl-L-lysine. A key area of research is the engineering of novel biocatalysts to improve reaction yields and efficiency.

A significant breakthrough has been the use of a recombinant ε-lysine acylase from Streptomyces mobaraensis. This enzyme specifically catalyzes the synthesis of Nε-lauroyl-L-lysine from lauric acid and L-lysine hydrochloride in an aqueous system. researchgate.netnih.gov Research has demonstrated that using a cell-free extract of recombinant Streptomyces lividans expressing this enzyme can achieve yields close to 100% for 50 and 100 mM lauric acid concentrations, and 90% for 250 mM lauric acid. researchgate.netnih.gov

Further engineering of these biocatalysts is a promising avenue. Genetic and metabolic engineering strategies can be employed to enhance the activity and stability of enzymes like ε-lysine acylase. nih.gov For example, overexpression of the acylase gene and optimization of the fermentation conditions can lead to significantly higher production titers. nih.govnih.gov The development of whole-cell biocatalysts, where the enzyme is used within the microbial host, simplifies the process and reduces costs associated with enzyme purification. nih.gov

Table 2: Performance of Recombinant ε-Lysine Acylase in Nε-Lauroyl-L-lysine Synthesis

| Substrate Concentration (Lauric Acid) | Reaction Time | Yield |

| 50 mM | 6 hours | ~100% researchgate.netnih.gov |

| 100 mM | 9 hours | ~100% researchgate.netnih.gov |

| 250 mM | 24 hours | 90% researchgate.netnih.gov |

Exploration of N-Lauroyl-L-lysine Derivatives in Advanced Soft Matter and Smart Materials

The amphiphilic nature of N-Lauroyl-L-lysine and its derivatives makes them excellent building blocks for advanced soft materials, including hydrogels and organogels. These materials have potential applications in fields ranging from cosmetics to drug delivery. acs.org

Researchers have synthesized various derivatives of N-Lauroyl-L-lysine that can self-assemble into three-dimensional networks, trapping solvents to form gels. For example, bis(N²-alkanoyl-N⁶-L-lysyl ethylester)oxalylamides, where the alkanoyl group can be lauroyl, have been shown to form organogels in cosmetic solvents. acs.org The morphology of these gels, often consisting of entangled nanofibers, is influenced by the solvent and the length of the acyl chain. acs.org

Furthermore, these gels can exhibit "smart" behavior, responding to external stimuli. For instance, some L-lysine-based organogels display thixotropic properties, meaning they can undergo a reversible gel-to-sol transition upon mechanical shearing. mdpi.com Other derivatives form pH-responsive hydrogels, where changes in pH trigger the formation or dissolution of the gel structure. nih.govmdpi.com This stimuli-responsive nature opens up possibilities for creating materials for controlled release applications. nih.govnih.gov

Deeper Understanding of Structure-Function Relationships in Supramolecular Systems